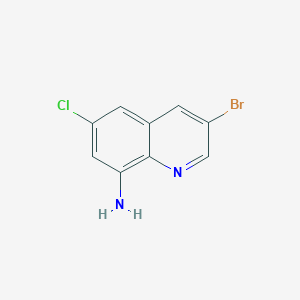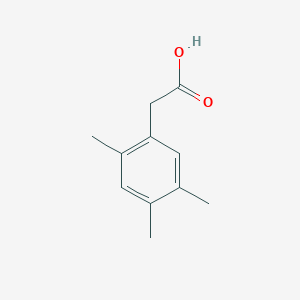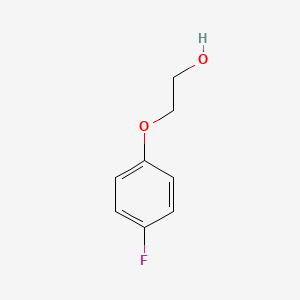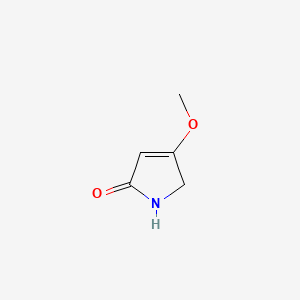
N-(3-aminophenyl)-N'-phenylurea
Übersicht
Beschreibung
N-(3-aminophenyl)-N'-phenylurea (NAPU) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from biochemical studies to drug development. NAPU has been used extensively in laboratories around the world to study the mechanisms of action of various drugs and to gain insight into the biochemical and physiological effects of different compounds. In
Wissenschaftliche Forschungsanwendungen
Water Treatment and Environmental Safety
Herbicide Transformation in Water Treatment : Phenylurea compounds, including derivatives like N-(3-aminophenyl)-N'-phenylurea, have been studied for their transformation during drinking water disinfection. Research indicates that these compounds undergo incomplete transformation by chlorine in water treatment systems, raising concerns about their environmental impact (Chusaksri et al., 2012).
Bioremediation of Herbicide Contamination : Studies on the microbial degradation of phenylurea herbicides, such as diuron, show their significant presence in soil and water as contaminants. Research has focused on enhancing the biodegradation of these herbicides using microbial consortia, improving the environmental safety of areas with extensive herbicide use (Villaverde et al., 2012).
Drug Synthesis and Pharmaceutical Research
Synthesis of Arylurea Derivatives : Research has been conducted on the synthesis of unsymmetrical arylurea derivatives, including those related to this compound, for potential pharmaceutical applications. This includes the development of eco-friendly synthesis methods for drugs like sorafenib, used in cancer treatment (Chamni et al., 2020).
Cytotoxicity and Anticancer Potential : Certain phenylurea derivatives have been studied for their cytotoxicity and potential use as anticancer agents. This includes examining the inhibitory effects on cancer cell growth, contributing to the development of new cancer treatments (Kornicka et al., 2017).
Agricultural Applications
Herbicide Efficacy and Soil Interactions : Phenylurea compounds, including this compound, are extensively used as herbicides in agriculture. Studies have focused on their effectiveness in weed control and the impact on soil and water quality, helping to optimize agricultural practices (Hussain et al., 2015).
Microbial Degradation in Agricultural Fields : Research into the microbial degradation of phenylurea herbicides in soil reveals key insights into the environmental impact of these compounds in agricultural settings. This includes understanding the spatial distribution of active degradative populations, crucial for mitigating environmental risks (Sørensen et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPNAISIYKJLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307263 | |
| Record name | N-(3-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66695-96-3 | |
| Record name | NSC190579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


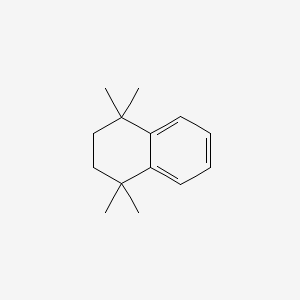
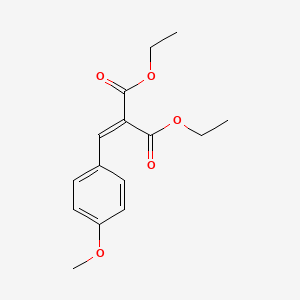


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
